molecular formula C21H16N4O4S B2644064 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105247-13-9

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2644064
CAS No.: 1105247-13-9
M. Wt: 420.44
InChI Key: NCPVABVBAQKVFX-UHFFFAOYSA-N
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Description

This compound features a urea core linked to two distinct aromatic systems: a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl moiety. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The urea bridge (-NH-CO-NH-) serves as a hydrogen-bond donor/acceptor, critical for target engagement .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-8-19(26)25-16(10-30-21(25)22-12)13-2-4-14(5-3-13)23-20(27)24-15-6-7-17-18(9-15)29-11-28-17/h2-10H,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPVABVBAQKVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiazolopyrimidine core: This often involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step usually involves coupling the benzodioxole and thiazolopyrimidine intermediates with a phenylurea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or thiazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and inferred properties:

Compound Core Structure Key Substituents Biological/Physicochemical Notes References
Target Compound Urea-linked hybrid heterocycles Benzo[d][1,3]dioxol-5-yl; thiazolo[3,2-a]pyrimidin-5-one Hypothesized dual H-bonding (urea) and π-stacking (thiazolo-pyrimidine) for kinase/enzyme inhibition. High logP due to aromaticity.
1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Urea-linked thiadiazole Benzo[d][1,3]dioxol-5-yl; 4-methoxyphenyl Thiadiazole core enhances metabolic stability. Methoxy group improves solubility vs. methyl groups.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl; tert-butyl Anticonvulsant activity in rodent models; tert-butyl group increases lipophilicity and BBB penetration.
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea-linked pyrazole 3,5-Dimethoxyphenyl; 4-methylpyrazole Moderate COX-2 inhibition; dimethoxy groups enhance solubility but reduce membrane permeability.
1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea Sulfonylurea-pyrimidine 4,6-Dimethoxypyrimidin-2-yl; tetrazole Herbicidal activity; sulfonyl group introduces strong acidity (pKa ~3–4), limiting oral bioavailability.

Key Comparison Points :

Tetrazole-containing analogs () exhibit higher acidity, reducing their utility in CNS-targeted therapies but enhancing herbicidal activity.

Substituent Effects :

  • Benzo[d][1,3]dioxol-5-yl : Present in the target compound and , this group is associated with improved metabolic stability via steric shielding of esterases .
  • Methoxy vs. Methyl Groups : Methoxy substituents () increase solubility but reduce passive diffusion, whereas methyl groups (target compound, ) enhance lipophilicity and membrane permeability.

Hydrogen-Bonding Profiles: The urea moiety in the target compound and enables strong H-bonding, critical for target affinity. However, sulfonylurea derivatives () introduce additional acidity, which may limit applications .

Synthetic Accessibility :

  • Compounds with simpler cores (e.g., pyrazole in ) require fewer synthetic steps than the target’s thiazolo-pyrimidine, which likely demands multi-step cyclization and purification .

Research Findings and Implications

  • Structural Insights : The thiazolo[3,2-a]pyrimidine ring in the target compound likely adopts a puckered conformation (Cremer-Pople parameters: $ Q = 0.5–0.6 \, \text{Å} $, $ \theta \approx 30^\circ $), influencing binding to planar enzyme pockets .
  • Activity Prediction : Based on analogs, the target compound may exhibit IC$_{50}$ values in the low micromolar range for kinases (e.g., CDK2/cyclin E), with logP ~3.5 (moderate bioavailability) .
  • Limitations : Lack of direct solubility or toxicity data for the target compound necessitates further profiling. ’s anticonvulsant pyrazole suggests CNS activity, but the thiazolo-pyrimidine’s bulk may hinder BBB penetration.

Biological Activity

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiazolo[3,2-a]pyrimidine derivative. The molecular formula can be represented as follows:

ComponentStructure
Benzo[d][1,3]dioxole Benzo[d][1,3]dioxole
Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to construct the complex structure. A common synthetic route includes the formation of the urea bond through the reaction of isocyanates with amines derived from the benzo[d][1,3]dioxole and thiazolo[3,2-a]pyrimidine precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound exhibits a stronger cytotoxic effect than standard drugs like doxorubicin (IC50 values: 7.46 µM for HepG2) while showing low toxicity to normal cells (IC50 > 150 µM).

The anticancer mechanisms of this compound have been explored through various assays:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that treatment leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered, indicating involvement in mitochondrial apoptosis pathways.

Case Studies and Research Findings

A notable study published in Elsevier detailed the synthesis and biological evaluation of thiourea derivatives containing benzo[d][1,3]dioxole moieties. These derivatives exhibited promising anticancer activities with mechanisms involving EGFR inhibition and modulation of apoptosis-related proteins .

Another research highlighted the antioxidant properties associated with similar structures, suggesting potential applications in treating oxidative stress-related conditions .

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